![molecular formula C8H10N2O4 B11900073 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione CAS No. 5721-46-0](/img/structure/B11900073.png)
9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves multi-step synthetic routes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of piperidin-4-one hydrochloride hydrate and 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the complexity and cost of the synthetic routes suggest that large-scale production would require optimization of reaction conditions and the development of more efficient catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized spirocyclic derivatives, while substitution reactions can introduce different functional groups into the spirocyclic framework .
Wissenschaftliche Forschungsanwendungen
9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific proteins, making it a candidate for drug development.
Medicine: Its unique structure and biological activity make it a potential lead compound for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition of MmpL3 disrupts its function, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the trione functionality.
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with different substituents and biological activities.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic frameworks but different heteroatoms.
Uniqueness
9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5721-46-0 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
9-oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione |
InChI |
InChI=1S/C8H10N2O4/c11-5-8(1-3-14-4-2-8)6(12)10-7(13)9-5/h1-4H2,(H2,9,10,11,12,13) |
InChI-Schlüssel |
DLIFAZDYCCTKIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


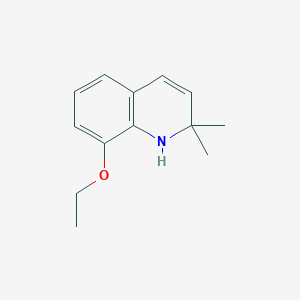

![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)


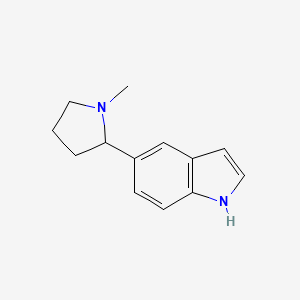
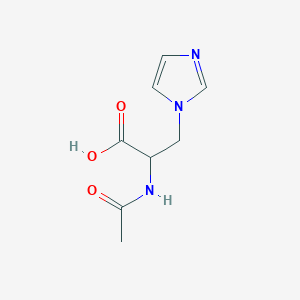
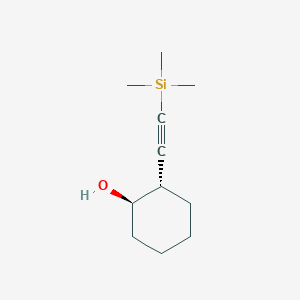
![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)

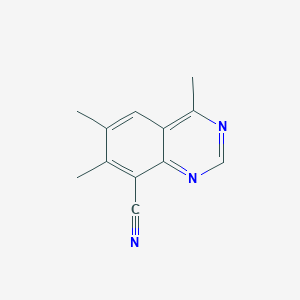
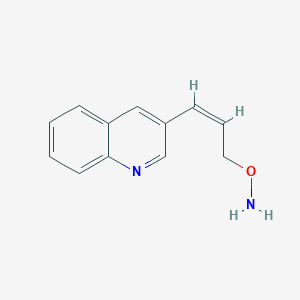

![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B11900080.png)
